Cas no 2248201-07-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate is a specialized chemical compound featuring a unique isoindole-1,3-dione scaffold coupled with a (3S)-1-methanesulfonylpiperidine-3-carboxylate moiety. This structure imparts distinct reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmacologically active intermediates. The methanesulfonyl group enhances electrophilic character, while the chiral piperidine core offers stereochemical control in asymmetric synthesis. Its well-defined molecular architecture ensures consistent performance in coupling reactions and derivatization processes. The compound is suited for applications requiring high purity and precise functionalization, serving as a versatile building block in medicinal chemistry and drug discovery research.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate structure
2248201-07-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate
CAS No:2248201-07-0
MF:C15H16N2O6S
MW:352.362342834473
CID:6008666
PubChem ID:165720199

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate
    • 2248201-07-0
    • EN300-6517258
    • Inchi: 1S/C15H16N2O6S/c1-24(21,22)16-8-4-5-10(9-16)15(20)23-17-13(18)11-6-2-3-7-12(11)14(17)19/h2-3,6-7,10H,4-5,8-9H2,1H3/t10-/m0/s1
    • InChI Key: BBJIPLGMLAVNRH-JTQLQIEISA-N
    • SMILES: S(C)(N1CCC[C@H](C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 352.07290741g/mol
  • Monoisotopic Mass: 352.07290741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109Ų
  • XLogP3: 0.7

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6517258-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate
2248201-07-0
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate (CAS No. 2248201-07-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate (CAS No. 2248201-07-0) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. This molecule combines a 1,3-dioxoisoindoline moiety with a (3S)-1-methanesulfonylpiperidine-3-carboxylate group, creating a unique structure that has garnered attention for its potential applications in drug discovery and development.

In recent years, researchers have shown increasing interest in isoindoline derivatives due to their diverse biological activities. The presence of the methanesulfonylpiperidine fragment in this compound suggests potential interactions with enzymatic systems, particularly those involving sulfonamide-based inhibitors. This aligns with current trends in targeted drug design, where researchers are actively exploring sulfonyl-containing compounds for their ability to modulate protein-protein interactions.

The stereochemistry of this molecule, indicated by the (3S) configuration, is particularly noteworthy. Chirality plays a crucial role in drug efficacy and safety, making this compound an interesting subject for enantioselective synthesis studies. Many pharmaceutical companies are now prioritizing chiral compounds in their pipelines, as evidenced by the growing market for single-enantiomer drugs.

From a synthetic chemistry perspective, the 1,3-dioxoisoindoline core offers multiple sites for further functionalization. This characteristic makes CAS No. 2248201-07-0 a valuable building block in medicinal chemistry projects. Researchers working on fragment-based drug discovery may find this compound particularly useful for creating diverse molecular libraries.

The physicochemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate suggest good solubility in common organic solvents, which is advantageous for various chemical synthesis applications. Its molecular weight and lipophilicity parameters indicate potential for blood-brain barrier penetration, a property highly sought after in central nervous system drug development.

Current research trends in computational chemistry and molecular docking studies have created new opportunities for investigating compounds like CAS No. 2248201-07-0. The combination of hydrogen bond acceptors and sulfonyl groups in its structure makes it an interesting candidate for virtual screening against various biological targets.

In the context of green chemistry initiatives, the synthesis and application of this compound present opportunities for developing more sustainable pharmaceutical processes. Researchers are increasingly focusing on atom-economical reactions and catalytic methods for constructing complex molecules like this one.

The stability profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate under various conditions makes it suitable for long-term storage and transportation, an important consideration for chemical suppliers and research laboratories. Proper handling and storage protocols should still be followed to maintain its integrity.

As the pharmaceutical industry continues to explore novel heterocyclic compounds, molecules like CAS No. 2248201-07-0 will likely play increasingly important roles. The unique combination of its structural features positions it as a promising candidate for further investigation in various drug discovery programs.

For researchers interested in structure-activity relationships, this compound offers multiple points for structural modification. The piperidine ring can be further functionalized, while the isoindoline dione portion provides opportunities for creating diverse analogs with potentially improved biological properties.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-1-methanesulfonylpiperidine-3-carboxylate represents an intriguing chemical entity with significant potential in modern drug discovery. Its unique structural features, combined with current trends in precision medicine and targeted therapy, make it a compound worthy of further scientific exploration and development.

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